2-(4-Methylpiperazin-1-yl)-4-phenylpyrimidine
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Overview
Description
2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methyl group and a phenyl group attached to a pyrimidine ring. Its distinct chemical properties make it a valuable subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.
Preparation Methods
The synthesis of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method involves the reaction of 4-phenyl-2,6-diaminopyrimidine with 1-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product. Industrial production methods often involve optimization of these reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or phenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and the biological system being studied. In some cases, the compound may interfere with cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine can be compared with other similar compounds, such as:
2-(4-Methyl-piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile: This compound has a similar piperazine ring but differs in the core structure, which is a naphthyridine instead of a pyrimidine.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: This compound contains a thieno[2,3-b][1,5]benzodiazepine core and is used in the treatment of schizophrenia and related psychoses.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: This compound has shown potential in inducing apoptosis of tumor cells.
The uniqueness of 2-(4-Methyl-piperazin-1-yl)-4-phenyl-pyrimidine lies in its specific structure and the resulting chemical and biological properties, which make it a valuable compound for various research applications.
Properties
CAS No. |
159692-85-0 |
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Molecular Formula |
C15H18N4 |
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-phenylpyrimidine |
InChI |
InChI=1S/C15H18N4/c1-18-9-11-19(12-10-18)15-16-8-7-14(17-15)13-5-3-2-4-6-13/h2-8H,9-12H2,1H3 |
InChI Key |
QHOBPFOGFURKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=NC=CC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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